molecular formula C17H30O2 B15162082 Podocarpane-14,15-diol CAS No. 142088-62-8

Podocarpane-14,15-diol

Cat. No.: B15162082
CAS No.: 142088-62-8
M. Wt: 266.4 g/mol
InChI Key: SLUWKKQHKRTCFB-UHFFFAOYSA-N
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Description

Podocarpane-14,15-diol is a diterpenoid compound that belongs to the podocarpane family. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by its unique tricyclic structure, which includes two hydroxyl groups at the 14th and 15th positions. This compound is found in various natural sources, including certain species of plants and marine organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of podocarpane-14,15-diol typically involves multiple steps, starting from naturally occurring labdane diterpenoids. One common synthetic route includes the following steps:

    Ozonolysis: of labdane diterpenoid (+)-manool to form podocarp-8(14)-en-13-one.

    Intramolecular condensation: to obtain the key intermediate.

    Aromatization, protection, and benzylic oxidation: to form 13-methoxypodocarpa-8,11,13-trien-7-one.

    Reaction with trimethylsilyl cyanide: to introduce nitrile groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods similar to those used in laboratory settings. The choice of method depends on the availability of raw materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Podocarpane-14,15-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Meta-chlorobenzoyl peroxide, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trimethylsilyl cyanide, acetonitrile.

Major Products Formed:

    Oxidation: Quinones, hydroxy derivatives.

    Reduction: Alcohols, diols.

    Substitution: Nitriles, methoxy derivatives.

Mechanism of Action

The mechanism of action of podocarpane-14,15-diol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) in macrophage cells, indicating its potential anti-inflammatory activity . The compound may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Podocarpic acid
  • Nimbidiol
  • Deoxynimbidiol

Properties

CAS No.

142088-62-8

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

8-(hydroxymethyl)-4b,8-dimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthren-1-ol

InChI

InChI=1S/C17H30O2/c1-16(11-18)9-4-10-17(2)13-5-3-6-14(19)12(13)7-8-15(16)17/h12-15,18-19H,3-11H2,1-2H3

InChI Key

SLUWKKQHKRTCFB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC3C2CCCC3O)C)CO

Origin of Product

United States

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